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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

Cat. No.: B041629 Get Quote

Application Notes: Asymmetric Dihydroxylation
Introduction

Asymmetric dihydroxylation (AD) is a powerful method in organic synthesis for the

enantioselective conversion of prochiral alkenes into chiral vicinal diols. While the query

specifically mentions diethyl D-(-)-tartrate derivatives, it is important to clarify that the

Sharpless Asymmetric Dihydroxylation, the most prominent and widely used method, employs

derivatives of cinchona alkaloids, such as dihydroquinidine (DHQD) and dihydroquinine (DHQ),

as chiral ligands.[1][2][3] Diethyl tartrate derivatives are famously used as chiral ligands in the

Sharpless Asymmetric Epoxidation, a distinct transformation that converts allylic alcohols to

epoxy alcohols.[4]

This document will focus on the Sharpless Asymmetric Dihydroxylation, utilizing the established

cinchona alkaloid-based ligands, which are commercially available in pre-packaged mixtures

known as AD-mix.[1][3]

Reaction Principle

The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide

(OsO₄) in the presence of a chiral ligand to stereoselectively hydroxylate an alkene. A

stoichiometric co-oxidant is required to regenerate the OsO₄ in the catalytic cycle, making the

process viable with only a small amount of the toxic and expensive osmium reagent.[1][3][5]

The choice of the chiral ligand, either a derivative of dihydroquinine (DHQ) or dihydroquinidine
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(DHQD), dictates the facial selectivity of the dihydroxylation, allowing access to either

enantiomer of the resulting diol.[1][2]

Key Components of the Reaction

Osmium Catalyst: Typically OsO₄ or K₂OsO₂(OH)₄ is used in catalytic amounts.[1][6]

Chiral Ligand: Phthalazine (PHAL) ethers of dihydroquinidine ((DHQD)₂PHAL) or

dihydroquinine ((DHQ)₂PHAL) are the most effective ligands.[2][3][7]

Co-oxidant: Potassium ferricyanide (K₃Fe(CN)₆) is the most common and effective co-

oxidant, particularly for achieving high enantioselectivity.[1][8] N-methylmorpholine N-oxide

(NMO) can also be used.[3]

Additive: Methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the hydrolysis of

the osmate ester intermediate, which can improve the reaction rate and efficiency, especially

for non-terminal alkenes.[1][5]

Buffer: Potassium carbonate (K₂CO₃) is used to maintain a slightly basic pH, as the reaction

proceeds more rapidly under these conditions.[3][6]

These components are commercially available as convenient, pre-mixed formulations called

AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL).[1][3]

Mechanism and Stereoselectivity

The reaction proceeds through a catalytic cycle. The chiral ligand first coordinates to the

osmium tetroxide. This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to

form a cyclic osmate ester intermediate.[1][3] This intermediate is then hydrolyzed to release

the chiral diol and the reduced osmium species. The co-oxidant regenerates the osmium(VIII)

tetroxide, allowing the cycle to continue.[1]

The stereochemical outcome can be reliably predicted using the Sharpless mnemonic. For an

alkene with substituents classified by size (L = large, M = medium, S = small), AD-mix-β (with

(DHQD)₂PHAL) delivers the hydroxyl groups to the "top face" of the double bond when drawn

in the standard orientation, while AD-mix-α (with (DHQ)₂PHAL) delivers them to the "bottom

face".[2][7]
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Applications in Synthesis

The Sharpless AD reaction is widely used in the synthesis of complex molecules and natural

products where stereocontrol is crucial.[2][9] Chiral diols are versatile intermediates that can be

further transformed into a variety of functional groups.

Natural Product Synthesis: The reaction has been a key step in the total synthesis of

numerous natural products, including alkaloids, lactones, and amino acids.[2][9] For

example, it was used in the total synthesis of chelonin B and zephyranthine.[2][9]

Drug Development: The ability to create stereochemically defined diols is critical in medicinal

chemistry, where the chirality of a molecule often dictates its biological activity.

Quantitative Data Summary
The following table summarizes representative yields and enantiomeric excesses (ee) achieved

in Sharpless Asymmetric Dihydroxylation for various substrates.
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Substrate Reagent Yield (%)
Enantiomeric
Excess (ee %)

Reference

α,β-Unsaturated

Ester
AD-mix-β 89.9 98 [2]

Alkene (in

Zephyranthine

synthesis)

AD-mix-β 67 - (7.2:1 dr) [9]

α,β-Unsaturated

Ketone (in

Ascospiroketal B

synthesis)

AD-mix 65 - [10]

trans-p-menth-3-

ene-1,2,8-triol

precursor

AD-mix-α 76 54.5 [9]

trans-p-menth-3-

ene-1,2,8-triol

precursor

AD-mix-β 91 59.4 [9]

Protocols
General Protocol for Asymmetric Dihydroxylation of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)

tert-Butanol (5 mL per 1 mmol of alkene)

Water (5 mL per 1 mmol of alkene)

Alkene (1 mmol)

Sodium sulfite (Na₂SO₃) (1.5 g per 1 mmol of alkene)
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Ethyl acetate

Magnesium sulfate (MgSO₄)

Round-bottomed flask

Stir bar

Ice bath

Procedure:

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine tert-

butanol (5 mL) and water (5 mL).

Dissolving the Reagent: Add the appropriate AD-mix (1.4 g) to the solvent mixture. Stir

vigorously at room temperature until the mixture separates into two clear phases (the lower

aqueous phase should be bright yellow).[6]

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some salts may precipitate.[6]

Substrate Addition: Add the alkene (1 mmol) to the cooled, stirring mixture.

Reaction: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored

by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

The reaction is typically complete within 6-24 hours. The color of the aqueous layer may

change from yellow to orange-brown.

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the

mixture to warm to room temperature. Stir for an additional 30-60 minutes.

Extraction: Add ethyl acetate to the reaction mixture. The layers should be separated. If an

emulsion forms, add more ethyl acetate. Extract the aqueous layer with ethyl acetate (3

times).

Drying and Concentration: Combine the organic layers and wash with 2 M NaOH, followed

by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure to yield the crude diol.
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Purification: The crude product can be purified by recrystallization or silica gel

chromatography to yield the pure chiral diol.

Diagrams

Catalytic Cycle

OsO₄-Ligand Complex (2)

Cyclic Intermediate (4)

+ Alkene
[3+2] CycloadditionAlkene (3)

Diol (5)

+ 2 H₂O
(Hydrolysis)

Reduced Osmate (6)- Diol

Re-oxidation
(e.g., K₃Fe(CN)₆)

Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Click to download full resolution via product page

Caption: Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
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Start

1. Prepare t-BuOH/H₂O solvent.
2. Dissolve AD-mix reagent.

3. Cool mixture to 0°C in an ice bath.

4. Add alkene substrate.

5. Stir vigorously at 0°C for 6-24h.
(Monitor by TLC/LC-MS)

6. Quench with sodium sulfite (Na₂SO₃).

7. Extract product with ethyl acetate.

8. Dry combined organic layers (MgSO₄)
and concentrate.

9. Purify diol via chromatography
or recrystallization.

End: Pure Chiral Diol

Figure 2. General experimental workflow for the Sharpless AD.

Click to download full resolution via product page

Caption: Figure 2. General experimental workflow for the Sharpless AD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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